2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine
Description
This compound is a heterocyclic molecule featuring a pyrimidine core substituted with chlorine and methyl groups at positions 2, 4, and 4. Attached to the pyrimidine ring is a 1,2,4-triazole moiety bearing a 4-chlorophenyl group and a thioether linkage to a 4-chlorobenzyl substituent.
Properties
CAS No. |
266337-74-0 |
|---|---|
Molecular Formula |
C20H14Cl3N5S |
Molecular Weight |
462.8 g/mol |
IUPAC Name |
2-chloro-4-[4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-6-methylpyrimidine |
InChI |
InChI=1S/C20H14Cl3N5S/c1-12-10-17(25-19(23)24-12)18-26-27-20(28(18)16-8-6-15(22)7-9-16)29-11-13-2-4-14(21)5-3-13/h2-10H,11H2,1H3 |
InChI Key |
KATFDLCKNBYDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-chlorobenzylthiol: This intermediate is prepared by reacting 4-chlorobenzyl chloride with sodium hydrosulfide under basic conditions.
Synthesis of 4-(4-chlorophenyl)-4H-1,2,4-triazole: This step involves the cyclization of 4-chlorobenzylthiol with hydrazine hydrate and 4-chlorobenzaldehyde in the presence of a suitable catalyst.
Formation of the final compound: The final step involves the reaction of the triazole intermediate with 2-chloro-6-methylpyrimidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydrosulfide, sodium methoxide, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-{5-[(2-Chloro-6-Fluorobenzyl)Sulfanyl]-4-(4-Chlorophenyl)-4H-1,2,4-Triazol-3-yl}Pyridine
- Structural Differences: The benzyl substituent here is modified with 2-chloro-6-fluoro groups instead of 4-chloro, introducing both steric and electronic variations.
- Implications :
(E)-4-(2-Chlorobenzylideneamino)-3-(2-Chlorophenyl)-1H-1,2,4-Triazole-5(4H)-Thione
- Structural Differences :
- Features a triazole-thione group instead of a thioether linkage, with an additional Schiff base (imine) structure.
- Lacks the pyrimidine ring entirely.
- Implications: The thione group enables stronger hydrogen bonding (N–H···S interactions), as observed in its crystal structure, which may enhance stability in solid-state formulations .
2-Chloro-6-(4-Methanesulfonyl-Piperazin-1-Ylmethyl)-4-Morpholin-4-Yl-Thieno[2,3-d]Pyrimidine
- Structural Differences: Contains a thienopyrimidine core fused with a thiophene ring, substituted with morpholine and methanesulfonyl-piperazine groups. No triazole or benzylthio substituents.
- Implications: The morpholine group enhances solubility in aqueous media, which is advantageous for drug formulation .
Ethyl 4-(5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate
- Structural Differences :
- A tetrahydropyrimidine scaffold with a ketone and ester group, linked to a pyrazole ring.
- Less halogenation compared to the target compound.
- Implications :
Comparative Data Table
Research Findings and Implications
- Bioactivity: While the target compound’s bioactivity remains speculative, analogs like the thienopyrimidine derivative () have demonstrated kinase inhibition, suggesting that the pyrimidine-triazole scaffold could be optimized for similar targets .
- Synthetic Challenges : The triazole-thioether linkage in the target compound may pose synthesis hurdles compared to ester or sulfonyl-containing analogs, requiring careful optimization of reaction conditions (e.g., DMF as solvent in ) .
- Solubility vs. Stability : Fluorinated or morpholine-containing derivatives () exhibit improved solubility but may sacrifice metabolic stability compared to the highly halogenated target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
